molecular formula C15H13NO B195700 10-Methoxyiminostilbene CAS No. 4698-11-7

10-Methoxyiminostilbene

Cat. No.: B195700
CAS No.: 4698-11-7
M. Wt: 223.27 g/mol
InChI Key: ZKHZWXLOSIGIGZ-UHFFFAOYSA-N
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Description

10-Methoxyiminostilbene (CAS 4698-11-7), with the molecular formula C₁₅H₁₃NO and molecular weight 223.27 g/mol, is a bright yellow crystalline powder . It is a critical intermediate in synthesizing oxcarbazepine, a widely prescribed anticonvulsant drug . Its physical properties include a melting point of 122–128°C, density of 1.19 g/cm³, and solubility in chlorofórm and ethyl acetate . The compound is structurally characterized by a dibenzazepine core with a methoxy group at the 10-position, which enhances its reactivity in carbamoylation reactions during oxcarbazepine production .

Preparation Methods

Historical Context and Early Synthetic Routes

The earliest documented synthesis of 10-methoxyiminostilbene dates to GB943277, which described a two-step reaction starting from iminostilbene-5-formyl halide . This method involved reacting the halide with alkali metal hydroxides to form an intermediate, followed by treatment with basic metal alkanoates. However, this approach suffered from prolonged reaction times (14–18 hours per step) and suboptimal yields (≤65%) . Product purity rarely exceeded 98%, necessitating costly purification steps for pharmaceutical use .

A subsequent method from WO2005096709 attempted to streamline the process by using sodium methoxide in methanol . While reaction times were reduced to 16 hours, dimerization side reactions plagued the synthesis, resulting in crude product purities of 70–80% . These limitations underscored the need for improved catalytic systems and reaction conditions.

Modern Multi-Step Synthesis from Iminostilbene-5-Formyl Halide

The CN102807528A patent (2012) introduced a four-step protocol that achieves >99% purity and >90% yield . This method resolves historical challenges through precise temperature control, reagent stoichiometry, and intermediate purification.

Step 1: Formation of Iminostilbene-5-Methyl Formate

Iminostilbene-5-formyl halide (Cl, Br, F, or I) is refluxed in methanol with alkali metal alkoxides (e.g., sodium methoxide). Critical parameters include:

  • Methanol-to-halide ratio : 1:1–3:1 (w/w)

  • Alkoxide concentration : 10–50% (w/w)

  • Reaction time : Monitored via HPLC until completion .

Example outcomes from this step show 94.4–97% yields of iminostilbene-5-methyl formate .

Step 2: Bromination with Dibromohydantoin

The formate intermediate is treated with dibromohydantoin (C₅H₆Br₂N₂O₂) in methanol at -5–5°C. Key factors:

  • Methanol-to-formate ratio : 1.6:1–4:1 (w/w)

  • Dibromohydantoin loading : 0.3–1.5:1 (w/w relative to formate) .

This exothermic reaction requires strict temperature control to minimize byproducts. The product, 10-methoxy-11-bromo-10,11-dihydroiminostilbene-5-methyl formate, is isolated via cold filtration .

Step 3: Dehydrobromination with Triethylamine

Toluene and triethylamine facilitate dehydrobromination under reflux. Optimal conditions include:

  • Toluene-to-brominated intermediate ratio : 2.4:1–8:1 (w/w)

  • Triethylamine loading : 0.3–1.5:1 (w/w) .

The reaction yields white crystalline this compound-5-methyl formate, which is washed with toluene to remove residual amines .

Step 4: Saponification to this compound

The final step employs alkali metal hydroxides (NaOH or KOH) or alkoxides in methanol. Hydrolysis parameters:

  • Methanol-to-formate ratio : 1.6:1–5:1 (w/w)

  • Hydroxide loading : 0.3–1× formate weight .

Quenching the reaction in 0–10°C water precipitates this compound with 99.2–99.3% purity and 90–91.8% yield .

Comparative Analysis of Synthetic Methods

The table below contrasts key metrics across historical and modern methods:

Parameter GB943277 WO2005096709 CN102807528A
Reaction Time (Hours) 32168–12
Yield (%) ≤6570–8090–91.8
Purity (%) ≤9870–80≥99.2
Purification Required ExtensiveExtensiveMinimal

Industrial Applications and Downstream Processing

The US20030105076A1 patent highlights this compound’s role in synthesizing 10-methoxycarbamazepine, a precursor to oxcarbazepine . The carboxamidation step uses cyanic acid (HOCN) under mild acidic conditions to avoid hydrolyzing the enol-ether moiety . This selectivity (>75%) reduces side products and simplifies purification . Subsequent hydrolysis with dilute HCl yields oxcarbazepine, which is purified via solvent crystallization .

Chemical Reactions Analysis

10-Methoxyiminostilbene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticonvulsant Properties

10-Methoxyiminostilbene serves as a key intermediate in the synthesis of oxcarbazepine, which is derived from 10-methoxycarbamazepine. Oxcarbazepine is utilized for managing epilepsy and has shown efficacy in treating partial seizures. The synthesis process involves reacting this compound with sodium cyanate and various hydroxy acids under reflux conditions, which enhances yield and purity of the final product .

1.2 Synthesis Process Overview

The synthesis of oxcarbazepine from this compound typically follows these steps:

  • Step 1 : Reacting this compound with sodium cyanate.
  • Step 2 : Adding hydroxy acids (e.g., mandelic acid) to facilitate the reaction.
  • Step 3 : Refluxing the mixture to ensure complete conversion.
  • Step 4 : Isolating and purifying oxcarbazepine through crystallization techniques.

Case Studies

Clinical studies have shown that oxcarbazepine, synthesized from this compound, effectively reduces seizure frequency in patients with partial-onset seizures. The compound's mechanism involves stabilizing hyperexcitable neuronal membranes and inhibiting repetitive neuronal firing .

Research Insights

Recent patents highlight innovative approaches to enhance the efficiency of synthesizing oxcarbazepine from this compound. These methods focus on optimizing reaction conditions, such as temperature and reagent concentrations, to improve both yield and product quality .

Mechanism of Action

The mechanism of action of 10-Methoxyiminostilbene involves its interaction with specific molecular targets and pathways. It exhibits antioxidant activity, which suggests it may interact with reactive oxygen species and other free radicals . Further research is needed to fully elucidate its molecular targets and pathways.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Iminostilbene

  • Structure: Lacks the 10-methoxy group of 10-methoxyiminostilbene.
  • Role : Intermediate for carbamazepine synthesis (an anticonvulsant structurally similar to oxcarbazepine) .
  • Key Difference: The absence of the methoxy group in iminostilbene reduces its stability during oxidation steps, necessitating additional purification steps compared to this compound .

5-(p-Methylphenyl)-5-phenylhydantoin (SR1)

  • Structure : A hydantoin derivative used as a structural analogue for phenytoin (PHT) in analytical methods .
  • Comparison: Relative Molar Sensitivity (RMS): SR1 has an RMS of 0.848 vs. 0.263 for this compound (SR2) in HPLC detection at 254 nm, indicating lower UV absorbance efficiency for SR2 . Application: While SR1 is used for PHT quantification, SR2 serves as a surrogate for carbamazepine (CBZ) in high-throughput analyses .

Oxcarbazepine vs. Carbamazepine

  • Synthetic Pathways: Oxcarbazepine: Derived from this compound via carbamoylation and hydrolysis . Carbamazepine: Synthesized from iminostilbene, bypassing methoxylation .
  • Advantage of this compound: The methoxy group facilitates regioselective carbamoylation, reducing side reactions and improving oxcarbazepine yield .

10-Methoxycarbamazepine

  • Structure: A direct derivative of this compound, formed after carbamoylation .
  • Role: Key impurity (Oxcarbazepine EP Impurity H) monitored during oxcarbazepine production, underscoring the need for high-purity this compound in synthesis .

Biological Activity

10-Methoxyiminostilbene (C15H13NO) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

Synthesis of this compound

The compound is synthesized through various methods, often involving reactions with reagents such as sodium cyanate and mandelic acid in organic solvents like toluene or dichloromethane. The typical reaction involves heating the reactants under reflux conditions to yield 10-Methoxycarbamazepine, an important derivative in further studies of biological activity .

Pharmacological Properties

This compound exhibits a range of biological activities, which can be categorized as follows:

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound possess antimicrobial properties against various bacterial strains. For instance, compounds synthesized from this precursor showed varying degrees of activity against gram-positive and gram-negative bacteria, with some derivatives demonstrating enhanced efficacy due to the presence of electron-donating groups .
  • Anti-inflammatory Activity : Research has highlighted the anti-inflammatory potential of compounds related to this compound. These compounds have been shown to inhibit nitric oxide (NO) production and reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-6, indicating their potential use in treating inflammatory diseases .
  • Neuroprotective Effects : Some studies suggest that derivatives may exhibit neuroprotective effects, potentially beneficial for conditions like epilepsy or neurodegenerative diseases. The mechanism often involves modulation of neurotransmitter systems and reduction of oxidative stress .

Antimicrobial Activity Assessment

A study evaluated the antibacterial activity of several synthesized compounds derived from this compound. The Agar Diffusion method was employed using standard cultures such as Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited significant zones of inhibition, particularly those with para-methoxy substitutions .

CompoundZone of Inhibition (mm)Activity Classification
4a12Mild
4g18Moderate
4c20Significant

Anti-inflammatory Studies

In another case study focusing on anti-inflammatory properties, compounds derived from this compound were tested for their ability to inhibit NO production in macrophages. The results demonstrated that at concentrations as low as 0.1 μM, some derivatives significantly reduced NO levels and pro-inflammatory cytokine release. This positions these compounds as promising candidates for further development in anti-inflammatory therapies .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 10-Methoxyiminostilbene, and how can purity be validated?

  • Methodology : The compound is synthesized via reactions involving 10-methoxy-5H-dibenz[b,f]azepine with alkali metal cyanate in the presence of α-hydroxy acids, as described in patent applications . To validate purity, researchers should use high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) to detect impurities. Melting point analysis (122–128°C) and spectroscopic techniques (e.g., NMR, IR) are critical for structural confirmation .

Q. How is this compound characterized in drug development workflows?

  • Methodology : Characterization involves a combination of analytical techniques:

  • Physicochemical properties : Measure melting point, density (1.19 g/cm³), and refractive index (1.651) .
  • Spectroscopy : Use 1^1H/13^13C NMR to confirm aromatic and methoxy group positions. Mass spectrometry (MS) verifies the molecular ion peak at m/z 223.27 .
  • Chromatography : Employ TLC or HPLC to assess purity thresholds (<0.1% impurities) for pharmaceutical intermediates .

Q. What role does this compound play in synthesizing anticonvulsant drugs?

  • Methodology : It serves as a precursor for Oxcarbazepine, a first-line anticonvulsant. Researchers must optimize reaction conditions (e.g., temperature, solvent system) to maximize yield while minimizing side products like Oxcarbazepine impurities (e.g., this compound itself at residual levels) .

Advanced Research Questions

Q. How can conflicting data on the stability of this compound under varying pH conditions be resolved?

  • Methodology :

  • Controlled stability studies : Expose the compound to buffered solutions (pH 1–13) at 25–60°C, monitoring degradation via HPLC-MS.
  • Data reconciliation : Compare results with published stability profiles and assess batch-to-batch variability in raw materials. Cross-reference findings with patent literature to identify undocumented degradation pathways .

Q. What strategies mitigate the dual role of this compound as both a synthetic intermediate and a process-related impurity?

  • Methodology :

  • Process optimization : Use design of experiments (DoE) to balance reaction kinetics (e.g., cyanate concentration, reaction time) and impurity formation.
  • In-line purification : Implement crystallization or column chromatography to remove residual this compound during Oxcarbazepine synthesis. Validate impurity levels per ICH guidelines (e.g., Q3A/B) .

Q. How do computational models predict the reactivity of this compound in novel synthetic pathways?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites.
  • Molecular docking : Simulate interactions with enzymes (e.g., cytochrome P450) to anticipate metabolic byproducts. Validate predictions with experimental kinetic studies .

Q. What analytical challenges arise when quantifying trace impurities of this compound in bulk APIs?

  • Methodology :

  • Sensitivity limits : Use ultra-HPLC (UHPLC) with tandem MS to detect impurities at ppm levels.
  • Matrix effects : Develop standardized calibration curves in API matrices to avoid false positives/negatives. Cross-validate methods with independent labs .

Q. Data Presentation Guidelines

  • Tables : Include synthesis yields, impurity thresholds, and spectroscopic data (e.g., Table 1).
  • Figures : Provide reaction schematics, chromatograms, and stability profiles. Label axes with SI units .

Q. Ethical and Reproducibility Considerations

  • Replication : Document experimental protocols in supplementary materials, including raw data and instrument settings .
  • Citations : Reference primary literature (e.g., patent US4698-11-7, safety data sheets) to avoid redundant methodologies .

Properties

IUPAC Name

5-methoxy-11H-benzo[b][1]benzazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c1-17-15-10-11-6-2-4-8-13(11)16-14-9-5-3-7-12(14)15/h2-10,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKHZWXLOSIGIGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2NC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20196999
Record name 10-Methoxyiminostilbene
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Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4698-11-7
Record name 10-Methoxy-5H-dibenz[b,f]azepine
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Record name 10-Methoxyiminostilbene
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Record name 10-Methoxyiminostilbene
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Record name 10-methoxy-5H-dibenz[b,f]azepine
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Record name 10-METHOXYIMINOSTILBENE
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Synthesis routes and methods I

Procedure details

In a three-neck flask (500 ml), equipped with a mechanical stirring apparatus, 15 ml water was introduced, followed by pyridinium bromide (71.75 g, 0.45 mole; Chemadaa' (Nir Yitshak, Israel)). The mixture was stirred at room temperature (22° C.) for about 10 minutes. Then 250 ml toluene was added, followed by 50 g (0.224 mol) of 10-methoxy-5H-dibenz[b,f]azepine (compound of formula (4), wherein R4 is methoxy). [Note: 10-methoxy-5H-dibenz[b,f]azepine may be obtained from iminostilbene according to the process disclosed in U.S. Pat. No. 5,808,058. 10-methoxy-5H-dibenz[b,f]azepine also is commercially available from various suppliers, including Zhejiang Jiuzhou Pharmaceutical Co., Ltd. (Zhejiang, China), and Ningbo Chongyangtang Biologic Tech Co., Ltd. (Ningbo, China)] NaOCN (45 g, 0.69 mol; OCI Corp., South Korea) was added and the reaction was mixed for about 7–8 hours at room temperature (22° C.). After 7–8 hours, 125 ml of water was added, and the mixture was stirred for about 15 minutes. The resulting solid carbamate of formula (1), 10-methoxy-5H-dibenz[b,f]azepine-5-carboxamide, was filtered and washed with 50 ml of water. The organic layer was separated and washed with water (2×50 ml).
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of 10-methoxy-dibenzo[b,f]azepine-5-carboxylic acid methyl ester (19 g, 67.5 mmol), poly (ethylene glycol) 200 (20 ml) and sodium hydroxide solution 50% (13 ml, 246 mmol) is heated to 100° C. for 4hours. Water (30 ml) is added and the suspension is cooled to 20° C. and filtered. The filter cake is washed with water and dried at 60° C./30 mbar to yield 147 g of pure title compound (98%).
Quantity
19 g
Type
reactant
Reaction Step One
[Compound]
Name
poly (ethylene glycol)
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

10-Methoxyiminostilbene
10-Methoxyiminostilbene
10-Methoxyiminostilbene
10-Methoxyiminostilbene
10-Methoxyiminostilbene
10-Methoxyiminostilbene

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